NCT-501 (hydrochloride)

Descripción general

Descripción

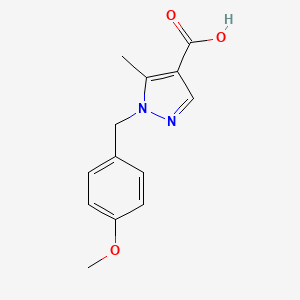

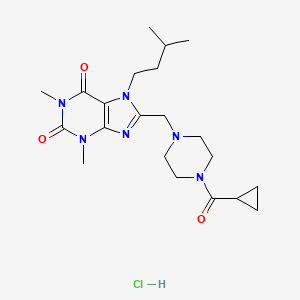

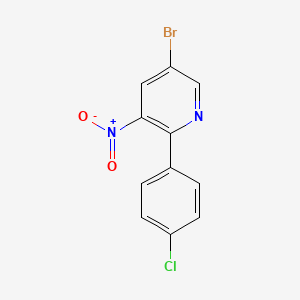

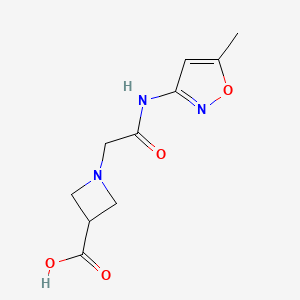

NCT-501 hydrochloride is a potent and selective theophylline-based inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) . It has been found to be elevated in certain cancers and in cancer stem cells . NCT-501 had an IC50 value of 40 nM and was found to be 1000-fold selective for ALDH1A1 over other ALDH enzymes and other dehydrogenases .

Molecular Structure Analysis

The molecular formula of NCT-501 hydrochloride is C21H33ClN6O3 . The exact mass is 452.23 and the molecular weight is 452.980 .Physical And Chemical Properties Analysis

NCT-501 hydrochloride has a molecular weight of 452.98 . It is soluble to 100mM in water and to 100mM in DMSO . It is recommended to be stored at -20°C .Aplicaciones Científicas De Investigación

1. Insecticide Formulation and Environmental Impact

NCT-501, formulated as nicotine hydrochloride, has been used in environmentally friendly insecticide preparations. Yang et al. (2018) developed nanoparticles composed of chitosan and sodium tripolyphosphate containing nicotine hydrochloride (NCT) to enhance its physicochemical stability and reduce its adverse impacts on human health. This formulation demonstrated good bioactivity and thermal stability, indicating potential utility in public health and agriculture (Yang et al., 2018).

2. Drug-Coformer Interactions and Solubility Enhancement

NCT-501 has been explored in the context of improving drug properties through cocrystal formation. Sanphui et al. (2015) studied hydrochlorothiazide (HCT) cocrystals with various coformers, including nicotinamide (NCT), to enhance solubility and permeability. This approach aimed to improve the physicochemical properties of drugs, demonstrating that cocrystals involving NCT exhibited improved solubility and membrane permeability (Sanphui et al., 2015).

3. Insecticidal Efficiency Improvement

NCT-501's insecticidal effectiveness has been enhanced through novel formulations. Xiao et al. (2022) prepared a vesicle solution with sodium diisooctyl succinate sulfonate as the carrier for nicotine hydrochloride (NCT). The study found that this formulation significantly improved the insecticidal efficiency of NCT, indicating potential applications in agricultural production (Xiao et al., 2022).

4. Role in Human Defence System

The role of NCT-501 in the human defence system has been a subject of research. Gottardi and Nagl (2002) investigated the chemical properties of N-Chlorotaurine (NCT), highlighting its importance in the human defence system. The study revealed its main reactions, such as chlorine transfer and oxidation, and emphasized its unique stability and low-level reactivity, essential for its function in mammalian defence and practical applicability (Gottardi & Nagl, 2002).

5. Antimicrobial and Antifungal Applications

NCT-501 has demonstrated antimicrobial and antifungal properties. Nagl et al. (2017) discussed N-Chlorotaurine (NCT) as a natural antiseptic with outstanding tolerability, highlighting its anti-inflammatory properties and efficacy against a range of pathogens. The study suggested potential applications in treating various infections and emphasized its tolerability and efficacy (Nagl et al., 2017).

Mecanismo De Acción

NCT-501 hydrochloride works by inhibiting the enzyme ALDH1A1 . ALDH1A1 is a dehydrogenase that has been found to be elevated in certain cancers and in cancer stem cells . NCT-501 hydrochloride inhibits hALDH1A1 with an IC50 of 40 nM, and typically shows better selectivity over other ALDH isozymes and other dehydrogenases .

Safety and Hazards

NCT-501 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

Relevant Papers The paper “Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1)” provides more detailed information about NCT-501 .

Propiedades

IUPAC Name |

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15;/h14-15H,5-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBJYUQFQUJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NCT-501 (hydrochloride) | |

CAS RN |

2080306-22-3 | |

| Record name | 1H-Purine-2,6-dione, 8-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)